N-({[3,3'-bipyridine]-5-yl}methyl)-2-(phenylformamido)acetamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-[(5-pyridin-3-ylpyridin-3-yl)methylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(14-24-20(26)16-5-2-1-3-6-16)23-11-15-9-18(13-22-10-15)17-7-4-8-21-12-17/h1-10,12-13H,11,14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSGCSSSHRWQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common method begins with the preparation of the bipyridine derivative, which is then coupled with benzamide through a series of condensation reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as pyridine, with reactions carried out at elevated temperatures (e.g., 65°C) for extended periods (e.g., 24 hours) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as employing eco-friendly solvents and catalysts, can be integrated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and as a probe for studying cellular processes.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which N-(2-(([3,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The bipyridine moiety can also chelate metal ions, which can be crucial for its activity in catalytic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Bipyridine vs. Single Pyridine/Quinoline Systems
The bipyridine moiety in the target compound distinguishes it from analogs like (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (), which contains a single pyridine ring. Bipyridine systems enhance π-π stacking interactions and may improve binding affinity in metal-coordinating environments compared to monocyclic pyridines. Conversely, quinoline-based analogs (e.g., N-(quinolin-6-yl) derivatives in ) offer a fused aromatic system, increasing hydrophobicity and planar surface area for target engagement .
Heterocyclic Modifications
Compound 6 from , N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide, replaces bipyridine with a thienopyrimidine core. The target compound’s bipyridine system lacks sulfur but may exhibit stronger metal-binding capacity .
Substituent Effects
Acetamide Backbone Modifications
The phenylformamido group on the target compound’s acetamide contrasts with substituents like tert-butylphenyl () or chlorobenzoyl (). Phenylformamido provides a rigid, planar structure conducive to aromatic interactions, while bulky groups (e.g., tert-butyl) may enhance lipophilicity and membrane permeability .
Halogen and Methoxy Substitutions
highlights analogs such as N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide, where chloro and methoxy groups modulate electronic effects. The target compound lacks halogens but incorporates methoxy-like rigidity via its bipyridine system. Halogens typically increase binding affinity through hydrophobic and halogen-bonding interactions, which the target may compensate for via its bipyridine’s polarizability .
Physical Properties
Compound 6 () has a melting point of 190–191°C and 50% yield, suggesting moderate crystallinity and synthetic efficiency. The target compound’s bipyridine system may lower solubility compared to simpler pyridine derivatives but improve thermal stability .
Data Table: Key Structural and Functional Comparisons
Research Implications and Limitations
While direct biological or pharmacological data for the target compound are absent, structural comparisons suggest:
- Advantages : Bipyridine enhances metal coordination and π-π interactions. Phenylformamido offers hydrogen-bonding sites.
- Limitations: Potential solubility challenges due to bipyridine’s hydrophobicity.
- Future Directions: Functional studies comparing binding affinity with ’s indolinone derivatives or ’s bipyridinyl-pyrazinyl analogs are needed.
Q & A
What are the critical steps and challenges in synthesizing N-({[3,3'-bipyridine]-5-yl}methyl)-2-(phenylformamido)acetamide?
The synthesis typically involves a multi-step process:
- Step 1 : Preparation of the bipyridine core via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to install substituents at the 5-position of the bipyridine ring .
- Step 2 : Introduction of the methylene linker via reductive amination or alkylation, requiring precise control of reaction conditions (e.g., NaBH₃CN as a reducing agent) .
- Step 3 : Coupling of the phenylformamido-acetamide moiety using carbodiimide reagents (e.g., DCC or EDC) to activate the carboxyl group, followed by purification via column chromatography .
Key Challenges : - Low yields in the final coupling step due to steric hindrance from the bipyridine core.
- Purification difficulties arising from polar byproducts; reversed-phase HPLC is recommended .
How can researchers confirm the structural integrity and purity of this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify bipyridine ring substitution patterns and acetamide bond formation. Aromatic protons in the bipyridine system should appear as distinct doublets (δ 7.5–9.0 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (expected [M+H]⁺ ~423.18) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for the bipyridine-acetamide junction .
What in vitro assays are suitable for evaluating its bioactivity in cancer research?
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the bipyridine moiety’s potential ATP-binding site interactions. Use fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Screening : Employ MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify downstream signaling proteins (e.g., phosphorylated ERK) to assess pathway modulation .
How can low yields in the final coupling step be addressed during synthesis?
- Catalyst Optimization : Use Pd(PPh₃)₄ or CuI for coupling reactions to enhance efficiency .
- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and side-product formation .
- Solvent Polarity : Switch from DMF to dichloromethane (DCM) to reduce byproduct solubility .
- Protecting Groups : Temporarily protect reactive amines (e.g., with Boc groups) to prevent undesired side reactions .
What computational methods predict the drug-likeness and target selectivity of this compound?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., PDB ID: 1M17). Focus on hydrogen bonding with pyridine nitrogens and hydrophobic contacts with phenyl rings .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS software) .
- ADMET Prediction : Tools like SwissADME predict logP (~2.5), moderate solubility, and CYP450 inhibition risks .
How should researchers resolve discrepancies in bioactivity data across studies?
- Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate cell line authenticity via STR profiling .
- Purity Verification : Re-analyze compound batches via HPLC (≥95% purity threshold) to rule out impurity-driven artifacts .
- Assay Replication : Repeat experiments in triplicate across independent labs to confirm reproducibility .
What distinguishes this compound from structurally similar pyrimidine derivatives?
-
Key Structural Differences :
Feature This Compound Pyrimidine Derivatives (e.g., 5-fluorouracil) Core Structure Bipyridine + acetamide Single pyrimidine ring Hydrogen Bonding Capacity Dual amide groups Single keto group Solubility Moderate (logP ~2.5) High polarity (logP ~0.5) Functional Impact : Enhanced kinase selectivity due to the bipyridine scaffold’s rigidity .
How can derivatives of this compound be designed to improve selectivity for neurodegenerative targets?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance blood-brain barrier penetration .
- Bioisosteric Replacement : Replace the acetamide with a sulfonamide to improve metabolic stability .
- Structure-Activity Relationship (SAR) Studies : Systematically vary the bipyridine substituents and analyze IC₅₀ shifts in acetylcholinesterase inhibition assays .
What spectroscopic techniques are critical for analyzing degradation products under stressed conditions?
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
- Stability Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions, then quantify degradation via UV-Vis spectroscopy (λ = 254 nm) .
How does the compound’s solubility profile impact formulation strategies for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
